molecular formula C6H5F3N2O2 B6272727 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1545238-67-2

5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B6272727
CAS No.: 1545238-67-2
M. Wt: 194.1
InChI Key:
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Description

5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a methyl group at the 5-position and a trifluoromethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles (e.g., halogens, alkylating agents). Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acids with different oxidation states, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .

Scientific Research Applications

5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The pyrazole ring can interact with active sites of enzymes or receptors, leading to inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 5-methyl-1H-pyrazole-4-carboxylic acid
  • 1-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

5-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a methyl group and a trifluoromethyl group on the pyrazole ring. This combination of substituents imparts distinct chemical and biological properties, such as enhanced lipophilicity, metabolic stability, and potential for diverse chemical reactivity .

Properties

CAS No.

1545238-67-2

Molecular Formula

C6H5F3N2O2

Molecular Weight

194.1

Purity

95

Origin of Product

United States

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